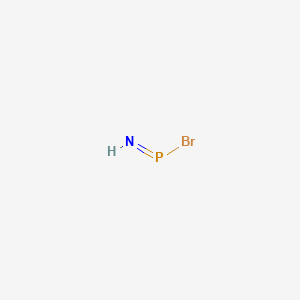
Bromo(imino)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo(imino)phosphane is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a bromine atom, an imino group, and a phosphane group
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromo(imino)phosphane can be synthesized through several methods. One common approach involves the reaction of a halogenophosphine with an organometallic reagent. For example, the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines can be used to synthesize various phosphines . Another method involves the use of organolithium compounds, which are commonly employed for the synthesis of phosphines through halogen-lithium exchange reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bromo(imino)phosphane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, Grignard reagents are often used in the synthesis of phosphines, while organolithium compounds are used for halogen-lithium exchange reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce phosphine oxides, while substitution reactions may yield various substituted phosphines.
Scientific Research Applications
Bromo(imino)phosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis. It is also employed in the synthesis of new phosphines and phosphine derivatives.
Mechanism of Action
The mechanism of action of bromo(imino)phosphane involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of phosphate-recognizing enzymes by forming covalent bonds with active site residues . This interaction can modulate signal transduction pathways and affect cellular functions.
Comparison with Similar Compounds
Bromo(imino)phosphane can be compared with other similar compounds, such as:
Chlorophosphines: These compounds contain a chlorine atom instead of a bromine atom.
Iminophosphoranes: These compounds contain an imino group and a phosphorane group.
Phosphine oxides: These compounds contain a phosphine group and an oxygen atom.
This compound is unique due to its specific combination of a bromine atom, an imino group, and a phosphane group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
120906-56-1 |
|---|---|
Molecular Formula |
BrHNP |
Molecular Weight |
125.89 g/mol |
IUPAC Name |
bromo(imino)phosphane |
InChI |
InChI=1S/BrHNP/c1-3-2/h2H |
InChI Key |
BUEGCOVVUQIWSP-UHFFFAOYSA-N |
Canonical SMILES |
N=PBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL](/img/structure/B14294423.png)
![Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14294426.png)
![3a,4-Dihydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B14294430.png)
![5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine](/img/structure/B14294433.png)
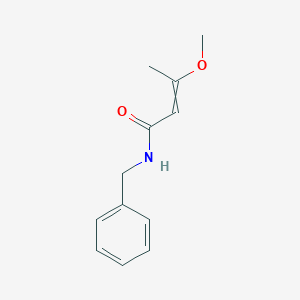
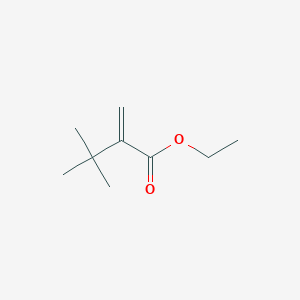
![Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-](/img/structure/B14294461.png)
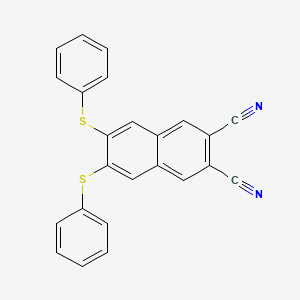
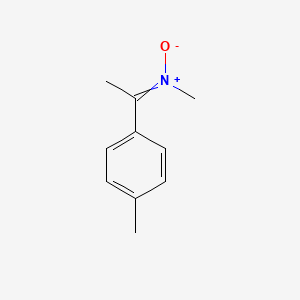
![1-(Pentachloroethoxy)dibenzo[b,d]furan](/img/structure/B14294469.png)
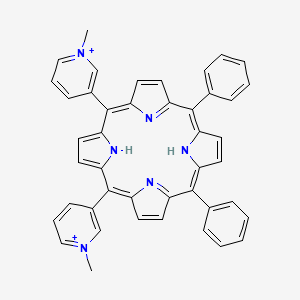
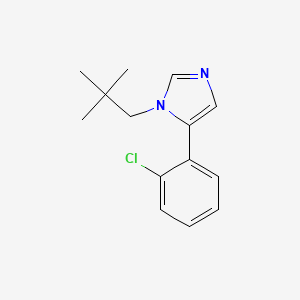
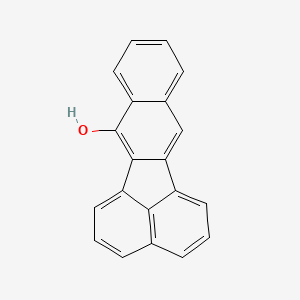
![1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14294498.png)
